molecular formula C18H23N3O3 B2646618 N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-85-6

N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2646618
CAS RN: 941934-85-6
M. Wt: 329.4
InChI Key: NOFRVHHOOZLZFM-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has gained significant attention in the scientific community due to its potential as an anticancer drug. In

Scientific Research Applications

Polyamine Analogue-induced Programmed Cell Death

Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), demonstrates their role in inducing programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) in sensitive cell types. This suggests potential applications in anticancer strategies, where selective cytotoxic activity could be leveraged against tumor cells (Ha et al., 1997).

Oxidative Stress and Neuroprotection

Studies on compounds like mangiferin and its protective effects against 1-methyl-4-phenylpyridinium (MPP+) toxicity in neuroblastoma cells highlight the importance of oxidative stress mitigation in neuroprotection. This indicates research applications focused on degenerative diseases like Parkinson's, where compounds could be studied for their antioxidative properties to protect neural cells (Amazzal et al., 2007).

Neuropeptide Y Y2 Receptor Antagonism

The characterization of compounds such as N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide (JNJ-5207787) as neuropeptide Y Y2 receptor antagonists points to applications in exploring the role of central and peripheral Y2 receptors in vivo. This could be particularly relevant in studies related to appetite control, obesity, and metabolic disorders (Bonaventure et al., 2004).

Antibacterial, Antifungal, and Antimicrobial Studies

Research on spiro[pyrrolidin-2,3′-oxindoles] and their antibacterial, antifungal, antimalarial, and antitubercular activities showcases the potential of structurally related compounds in antimicrobial studies. The exploration of these activities can lead to the development of new therapeutic agents against a range of infectious diseases (Haddad et al., 2015).

DNA/Protein Binding and Cytotoxicity

The synthesis and characterization of complexes based on N-ethyl-2-(phenyl(pyridin-2-yl)methylene)hydrazinecarbothioamide and their interactions with calf thymus DNA and bovine serum albumin (BSA), along with DNA cleavage and cytotoxicity studies, highlight potential research applications in understanding compound-DNA/protein interactions and their implications in cancer therapy (Muralisankar et al., 2016).

properties

IUPAC Name

N-cyclopentyl-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-8-9-14(11-15(12)21-10-4-7-16(21)22)20-18(24)17(23)19-13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFRVHHOOZLZFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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